molecular formula C16H14BNO2 B11748392 (7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid

(7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid

Cat. No.: B11748392
M. Wt: 263.1 g/mol
InChI Key: HLWWLLJALLDDFU-UHFFFAOYSA-N
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Description

(7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid is an organic compound with the molecular formula C16H14BNO2. It is a boronic acid derivative of fluorene, characterized by the presence of a cyano group at the 7-position and two methyl groups at the 9-position of the fluorene ring. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid has diverse applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Biological Research: Utilized in the study of boron-neutron capture therapy (BNCT) for cancer treatment

Mechanism of Action

The mechanism of action of (7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid in various reactions involves:

Comparison with Similar Compounds

Similar Compounds

    (7-Bromo-9,9-dimethylfluoren-2-yl)boronic acid: Similar structure but with a bromo group instead of a cyano group.

    (7-Chloro-9,9-dimethylfluoren-2-yl)boronic acid: Contains a chloro group instead of a cyano group.

    (7-Fluoro-9,9-dimethylfluoren-2-yl)boronic acid: Contains a fluoro group instead of a cyano group

Uniqueness

(7-Cyano-9,9-dimethylfluoren-2-yl)boronic acid is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. This makes it particularly valuable in the synthesis of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C16H14BNO2

Molecular Weight

263.1 g/mol

IUPAC Name

(7-cyano-9,9-dimethylfluoren-2-yl)boronic acid

InChI

InChI=1S/C16H14BNO2/c1-16(2)14-7-10(9-18)3-5-12(14)13-6-4-11(17(19)20)8-15(13)16/h3-8,19-20H,1-2H3

InChI Key

HLWWLLJALLDDFU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C#N)(O)O

Origin of Product

United States

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